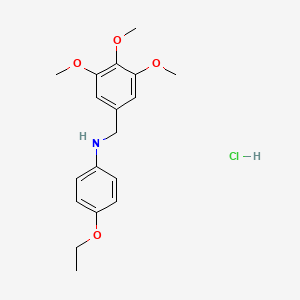
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethoxy group, a trimethoxybenzyl group, and an aniline moiety, all of which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride typically involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Quinones from oxidation reactions.
- Amine derivatives from reduction reactions.
- Substituted aniline or benzyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the colchicine binding site on tubulin, and the pathways involved are related to the inhibition of mitosis .
Comparison with Similar Compounds
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-(2-Diethylaminoethoxy)-N-(3,4,5-trimethoxybenzyl)aniline Dihydrochloride
Comparison: Compared to its analogs, 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride exhibits unique properties such as higher solubility in aqueous media and enhanced cytotoxicity against certain cancer cell lines. Its ethoxy group contributes to its distinct chemical behavior and biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
151222-03-6 |
|---|---|
Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-23-15-8-6-14(7-9-15)19-12-13-10-16(20-2)18(22-4)17(11-13)21-3;/h6-11,19H,5,12H2,1-4H3;1H |
InChI Key |
UJHYHKHPOOTHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















